molecular formula C14H22N2 B13172922 3-[1-(Propan-2-yl)piperidin-4-yl]aniline

3-[1-(Propan-2-yl)piperidin-4-yl]aniline

Cat. No.: B13172922
M. Wt: 218.34 g/mol
InChI Key: ADNIRPBMROBEPR-UHFFFAOYSA-N
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Description

3-[1-(Propan-2-yl)piperidin-4-yl]aniline is a chemical compound that features a piperidine ring substituted with an aniline group Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Propan-2-yl)piperidin-4-yl]aniline typically involves the reaction of 4-piperidone with isopropylamine to form 1-(Propan-2-yl)piperidin-4-ol. This intermediate is then subjected to reductive amination with aniline to yield the final product. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Propan-2-yl)piperidin-4-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the aniline group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary amines from the aniline group.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-[1-(Propan-2-yl)piperidin-4-yl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(Propan-2-yl)piperidin-4-yl]aniline involves its interaction with various molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The aniline group may participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

    Evodiamine: Another piperidine derivative known for its anticancer activity.

    Matrine: Exhibits antiproliferative effects on cancer cells.

Uniqueness

3-[1-(Propan-2-yl)piperidin-4-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with an aniline group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

3-(1-propan-2-ylpiperidin-4-yl)aniline

InChI

InChI=1S/C14H22N2/c1-11(2)16-8-6-12(7-9-16)13-4-3-5-14(15)10-13/h3-5,10-12H,6-9,15H2,1-2H3

InChI Key

ADNIRPBMROBEPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)C2=CC(=CC=C2)N

Origin of Product

United States

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